7-epi-alpha-Eudesmol
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Overview
Description
7-epi-alpha-Eudesmol is a sesquiterpene alcohol that is found in a variety of plants, including ginger, wormwood, and mugwort. This compound has been the subject of scientific research for its potential therapeutic applications in various fields, including medicine, agriculture, and cosmetics.
Scientific Research Applications
Anti-HIV Properties
A study on Litsea verticillata, a plant species, revealed the presence of several sesquiterpenes, including 7-epi-alpha-Eudesmol. This compound was isolated from an anti-HIV fraction of the plant, indicating potential anti-HIV properties (Zhang et al., 2003).
Enzyme-Catalyzed Rearrangement
Research on microbial transformation using the hydroxylating fungi Rhizopus nigricans led to the isolation of two new 7-epi-eudesmane derivatives. These derivatives were obtained from the enzyme-catalyzed rearrangement of a diepoxy-germacrane compound. This highlights the role of 7-epi-alpha-Eudesmol in the study of natural product biosynthesis and enzyme-catalyzed reactions (García-Granados et al., 2005).
Natural Tick Repellent
A bioactivity-guided investigation of geranium essential oils, specifically for their repellent activity against ticks, identified (-)-10-epi-γ-eudesmol, a compound structurally related to 7-epi-alpha-Eudesmol. This sesquiterpene alcohol demonstrated significant repellent activity, suggesting its potential as a natural tick repellent (Tabanca et al., 2013).
Biosynthesis of Terpenoids
A study on Streptomyces chartreusis, a bacterial species, led to the discovery of novel sesquiterpene synthases. Among these was an alpha-eudesmol synthase. This enzyme is involved in the biosynthesis of eudesmol isomers, highlighting the significance of 7-epi-alpha-Eudesmol in understanding the biosynthetic pathways of terpenoids (Kracht et al., 2019).
properties
CAS RN |
123123-38-6 |
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Product Name |
7-epi-alpha-Eudesmol |
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2S,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1 |
InChI Key |
FCSRUSQUAVXUKK-KCQAQPDRSA-N |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@H](CC2)C(C)(C)O)C |
SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(C)(C)O)C |
synonyms |
eudesmol,7-epi-α-eudesmol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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